molecular formula C7H4O6 B1200335 2-oxo-2H-pyran-4,6-dicarboxylic acid CAS No. 72698-24-9

2-oxo-2H-pyran-4,6-dicarboxylic acid

Cat. No.: B1200335
CAS No.: 72698-24-9
M. Wt: 184.1 g/mol
InChI Key: VRMXCPVFSJVVCA-UHFFFAOYSA-N
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Description

2-oxo-2H-pyran-4,6-dicarboxylic acid, also known as 2-oxo-2H-pyran-4,6-dicarboxylate, is a dicarboxylic acid dianion obtained via deprotonation of both carboxy groups . It is a nonessential amino acid found in plants .


Synthesis Analysis

This compound can be synthesized from phenylalanine and tyrosine by the enzyme phenylalanine hydroxylase . It has been shown to have a nucleophilic attack on the carbonyl group of an ester, leading to a condensation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C7H4O6 . Its average mass is 184.103 Da and its monoisotopic mass is 184.000793 Da .


Chemical Reactions Analysis

As a Bronsted acid, this compound is capable of donating a hydron to an acceptor . It is a versatile compound that has been used in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.

Scientific Research Applications

  • Synthesis of Pyran Derivatives : 2-oxo-2H-pyran derivatives have been synthesized through various methods, often involving condensation reactions and catalytic processes. For example, 4-Oxo-4H-pyran-2,6-dicarboxylic acid was synthesized using a microwave-assisted catalytic process, highlighting its potential in efficient chemical synthesis (Zhao Xiang-kui, 2009).

  • Crystal Structure Analysis : The crystal structure of derivatives like methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been determined, contributing to a better understanding of these compounds for potential applications in materials science and pharmacology (A. Covarrubias-Zúñiga & G. Espinosa-Pérez, 1997).

  • Biotechnological Production : Oxo- and hydroxy-carboxylic acids like 2-oxo-2H-pyran derivatives are important in organic synthesis, especially in biotechnological processes. They serve as building blocks in synthesizing various compounds, including hydrophilic triazines and pyranoic amino acids, under "green" conditions (A. Aurich et al., 2012).

  • Antimicrobial Activity : Certain derivatives of 2-oxo-2H-pyran have been explored for their antimicrobial properties. For instance, some compounds synthesized using 2-oxo-2H-pyran derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (M. Ghashang, S. S. Mansoor, & K. Aswin, 2013).

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including pyrano pyrimidinones and chromeno[2,3-d]pyrimidinone derivatives, has been achieved using 2-oxo-2H-pyran derivatives. This showcases their utility in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Janardhan Banothu et al., 2013).

Properties

IUPAC Name

6-oxopyran-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMXCPVFSJVVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222997
Record name alpha-Pyrone-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72698-24-9
Record name alpha-Pyrone-4,6-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Pyrone-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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